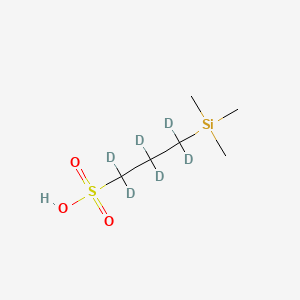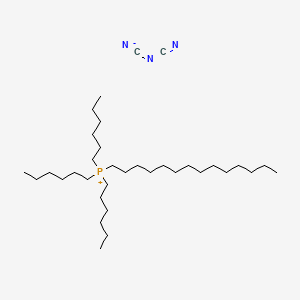
omega-Hydroxyheptacosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Omega-hydroxyheptacosanoic acid is a omega-hydroxy fatty acid that is heptacosanoic acid substituted by a hydroxy group at position 27. It derives from a heptacosanoic acid.
Wissenschaftliche Forschungsanwendungen
1. Role in Inflammation and Cardiovascular Health
Omega-hydroxyheptacosanoic acid, as a part of omega-3 fatty acids, plays a significant role in reducing inflammation and providing cardiovascular health benefits. Studies have found that these fatty acids are involved in the production of bioactive mediators with anti-inflammatory properties, which are crucial in treating cardiovascular diseases and other chronic inflammatory conditions (Serhan, 2005).
2. Psychiatric Disorders
Research indicates a potential use of omega-3 fatty acids in the prevention and treatment of psychiatric disorders. Clinical trials have suggested statistically significant benefits in treating unipolar and bipolar depression, with promising results in other areas of psychiatry as well (Freeman et al., 2006).
3. Neuroprotection and Cognitive Health
Omega-3 fatty acids, including omega-hydroxyheptacosanoic acid, have been linked to neuroprotective effects. They are essential components of neuronal cell membranes and modulate brain cell signaling, potentially benefiting conditions like Alzheimer's disease, dementia, and other neurodegenerative disorders (Dyall, 2015).
4. Immune Modulation
These fatty acids exhibit immunomodulatory activities, influencing the immune system in various diseases, including autoimmunity and arthritis. However, the evidence from human trials regarding their efficacy in modulating the immune response is more mixed (Fritsche, 2006).
5. Potential in Cancer Therapy
Omega-3 fatty acids have been investigated for their role in malignancy and cancer cachexia. Clinical studies have shown the utility of omega-3 fatty acid supplementation in these conditions, with in vitro and animal studies helping to elucidate their antiproliferative actions (Jho et al., 2004).
6. Muscular Health
Recent studies suggest that omega-3 fatty acids may improve muscle mass and enhance physical function in both young and older adults. However, the evidence is mixed, and more studies are needed before recommending omega-3 supplementation for these purposes in clinical practice (Rossato et al., 2019).
Eigenschaften
Produktname |
omega-Hydroxyheptacosanoic acid |
|---|---|
Molekularformel |
C27H54O3 |
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
27-hydroxyheptacosanoic acid |
InChI |
InChI=1S/C27H54O3/c28-26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)30/h28H,1-26H2,(H,29,30) |
InChI-Schlüssel |
FFLUQSARYRXOAS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCCCCCCCO)CCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[(1R,2S,19R,22R)-7,8,9,12,13,14,20,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1254979.png)




![(3R,3aS,7R,7aS)-3-[3-(4-acetylphenyl)-4-fluorophenyl]-7-methyl-2-(phenylmethyl)-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1254988.png)
![6-(3,5-dimethyl-4-isoxazolyl)-N-[(1-methyl-2-piperidinyl)methyl]-4-quinazolinamine](/img/structure/B1254990.png)
![N-[2-(2-chlorophenyl)-5-hydroxy-4-oxo-1-benzopyran-8-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1254992.png)
![4-[2-(4-Fluorophenyl)-5-tetrazolyl]quinoline](/img/structure/B1254994.png)
![11-[17-(6-Carboxy-2,3,4-trihydroxyphenoxy)-3,4,5,18,19-pentahydroxy-8,14-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaene-10-carboxylic acid](/img/structure/B1254997.png)
![3-[[(1,3-dimethyl-4-pyrazolyl)methyl-methylamino]methyl]-N-methyl-N-(phenylmethyl)-2-imidazo[1,2-a]pyridinecarboxamide](/img/structure/B1255000.png)

